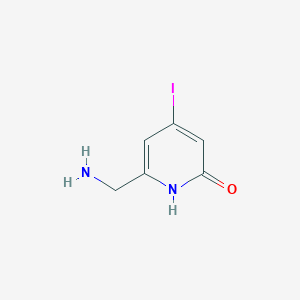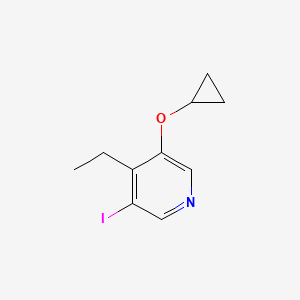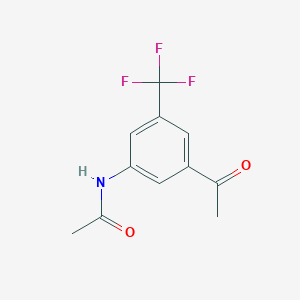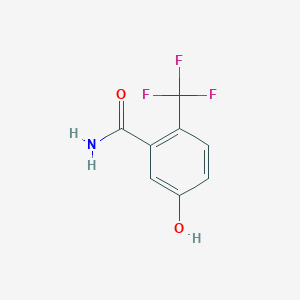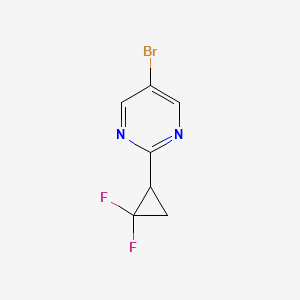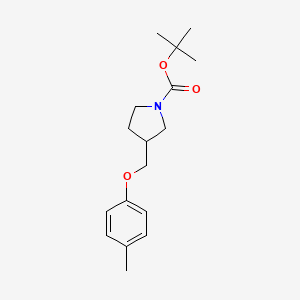
3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is an organic compound with the molecular formula C17H25NO3 and a molecular weight of 291.3853 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a tolyloxymethyl group, and a tert-butyl ester functional group. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester can be achieved through several methods. One common approach involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond.
Another method involves the PCl3-mediated transesterification and aminolysis of tert-butyl esters via acid chloride formation . This protocol is highlighted by the synthesis of bioactive molecules and gram-scale reactions. The reaction involves the formation of an acid chloride in situ, followed by reactions with alcohols or amines to afford the desired products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The Steglich esterification is preferred for its mild conditions and high yields, while the PCl3-mediated method is favored for its efficiency and scalability.
化学反応の分析
Types of Reactions
3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or amines.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: NaOCH3, RNH2, RLi, RMgX
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols. Substitution reactions can lead to the formation of various esters and amides.
科学的研究の応用
3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is used in the manufacture of fine chemicals and specialty materials.
作用機序
The mechanism of action of 3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets and pathways. The pyrrolidine ring is known for its ability to interact with biological molecules, influencing their activity and function . The ester functional group can undergo hydrolysis to release the active carboxylic acid, which can then interact with target proteins and enzymes.
類似化合物との比較
3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Tolyl esters: These compounds contain the tolyl group and exhibit similar chemical reactivity.
tert-Butyl esters: These compounds have the tert-butyl ester functional group and undergo similar chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.
特性
分子式 |
C17H25NO3 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC名 |
tert-butyl 3-[(4-methylphenoxy)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-13-5-7-15(8-6-13)20-12-14-9-10-18(11-14)16(19)21-17(2,3)4/h5-8,14H,9-12H2,1-4H3 |
InChIキー |
ATYBPGALKGVAJO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCC2CCN(C2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


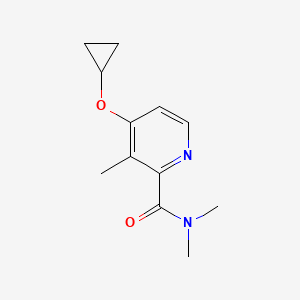
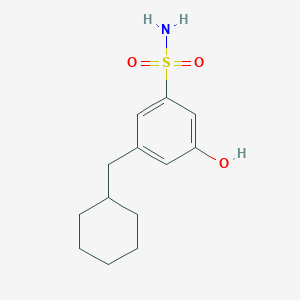

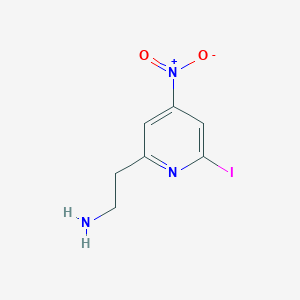
![4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14841950.png)

